molecular formula C4H11ClN2O B1288377 2-Amino-N,N-dimethylacetamide hydrochloride CAS No. 72287-77-5

2-Amino-N,N-dimethylacetamide hydrochloride

Cat. No. B1288377
CAS RN: 72287-77-5
M. Wt: 138.59 g/mol
InChI Key: MXDZKEPRCKHSCM-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylacetamide hydrochloride (2-ADAM-HCl) is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other polar solvents and has a melting point of 163-164°C. 2-ADAM-HCl is used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Proteomics Research

2-Amino-N,N-dimethylacetamide hydrochloride: is utilized in proteomics research as a biochemical agent . Its properties make it suitable for various experimental procedures, including protein purification and characterization. The compound’s ability to interact with amino acids and proteins can be leveraged in the study of proteomes, aiding in the identification of proteins and understanding their functions within biological systems.

Organic Synthesis

This compound serves as an intermediate in organic synthesis . Its chemical structure allows for the introduction of amino groups into organic molecules, which is a crucial step in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Pharmaceutical Development

In the pharmaceutical industry, 2-Amino-N,N-dimethylacetamide hydrochloride is used in the synthesis of various drugs . Its role as a building block for medicinal chemistry enables the creation of compounds with potential therapeutic effects. Researchers can modify its structure to develop new drug candidates with improved efficacy and safety profiles.

Catalysis

2-Amino-N,N-dimethylacetamide hydrochloride: can act as a catalyst or a component of catalytic systems in chemical reactions . Its presence can enhance reaction rates, selectivity, and yields, making it valuable in industrial processes that require precise control over reaction conditions.

Biochemical Assays

In biochemical assays, this compound is employed for its reactivity with various biochemicals . It can be used in assays that measure enzyme activities, receptor-ligand interactions, and other biochemical processes. Its reactivity can be tailored to detect specific biomolecules, making it a versatile tool in biochemical analysis.

properties

IUPAC Name

2-amino-N,N-dimethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-6(2)4(7)3-5;/h3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZKEPRCKHSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602768
Record name N,N-Dimethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N,N-dimethylacetamide hydrochloride

CAS RN

72287-77-5
Record name N,N-Dimethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N,N-dimethylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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